6-Methyl-2-phenylimidazo[1,2-a]pyridine
Description
The imidazo[1,2-a]pyridine (B132010) scaffold is a bicyclic heterocyclic system where a pyridine (B92270) ring is fused to an imidazole (B134444) ring. bio-conferences.org This core structure is the foundation for a vast array of compounds, including 6-Methyl-2-phenylimidazo[1,2-a]pyridine.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZQHDHGJDZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351292 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-89-2 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives, with Focus on 6 Methyl 2 Phenylimidazo 1,2 a Pyridine Analogues
Traditional and Classical Synthetic Approaches for Imidazo[1,2-a]pyridines
The foundational methods for constructing the imidazo[1,2-a]pyridine (B132010) skeleton have been refined over decades and remain relevant in modern organic synthesis.
The most traditional and widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin in 1925. bio-conferences.orgresearchgate.net This reaction proceeds via an initial SN2 reaction where the pyridine (B92270) ring nitrogen of the 2-aminopyridine attacks the α-carbon of the carbonyl compound, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
To synthesize the target compound, 6-Methyl-2-phenylimidazo[1,2-a]pyridine , this reaction would involve the condensation of 5-methyl-2-aminopyridine with a 2-halo-1-phenylethan-1-one, such as 2-bromoacetophenone. mdpi.com While early procedures required high temperatures, enhancements using a base like sodium bicarbonate allow the reaction to proceed under milder conditions with improved yields. researchgate.net Further innovations have demonstrated that this synthesis can be performed efficiently at moderate temperatures (60 °C) without any catalyst or solvent, simplifying the process and aligning with green chemistry principles. bio-conferences.orgresearchgate.net Neutral alumina (B75360) has also been shown to effectively catalyze this transformation at room temperature. researchgate.net
Table 1: Comparison of Conditions for the Synthesis of Imidazo[1,2-a]pyridines via Condensation
| Reactant A | Reactant B | Conditions | Yield | Reference |
| 2-Aminopyridine | α-Bromoacetaldehyde | Sealed tube, 150-200 °C | Modest | bio-conferences.orgresearchgate.net |
| 2-Aminopyridines | α-Haloketones | NaHCO₃, Reflux | Good | researchgate.net |
| 2-Aminopyridines | α-Bromo/chloroketones | Solvent-free, 60 °C | Excellent | bio-conferences.org |
| 2-Aminopyridines | α-Haloketones | Neutral Alumina, RT | Good | researchgate.net |
| 2-Aminopyridines | Phenacyl Bromides | H₂O-IPA, Microwave (5-8 min) | Excellent | acs.org |
In 1998, a significant advancement in the synthesis of this scaffold was independently reported by the groups of Groebke, Blackburn, and Bienaymé. nih.govnih.gov The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a powerful three-component reaction (3-CR) that combines a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to rapidly generate 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com This isocyanide-based multicomponent reaction (IMCR) is highly atom-economical and allows for the introduction of molecular diversity at three different positions in a single step. mdpi.combeilstein-journals.org
The reaction is typically catalyzed by a Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃), or a Brønsted acid like perchloric or p-toluenesulfonic acid. nih.govbeilstein-journals.org The mechanism involves the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then protonated by the acid catalyst. The isocyanide subsequently attacks the iminium ion in a formal [4+1] cycloaddition, leading to the final product after rearrangement. nih.gov The versatility of the GBBR has been exploited to create large libraries of compounds for drug discovery and has been adapted for various applications, including post-GBB transformations where a functional group installed during the MCR is used in a subsequent cyclization to build more complex fused heterocyclic systems. beilstein-journals.orgnih.gov
Table 2: Examples of Catalysts and Solvents Used in the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Solvent(s) | Key Features | Reference |
| Sc(OTf)₃ | Methanol, Ethanol | Widely used, high catalytic activity | nih.govbeilstein-journals.org |
| Perchloric Acid (HClO₄) | Methanol | Original Brønsted acid catalyst | beilstein-journals.org |
| p-Toluenesulfonic Acid (pTSA) | Methanol | Common Brønsted acid catalyst | beilstein-journals.orgnih.gov |
| Yb(OTf)₃ | CH₂Cl₂/MeOH | Effective Lewis acid, allows microwave heating | researchgate.net |
| Ammonium (B1175870) Chloride (NH₄Cl) | Ethanol | Eco-friendly conditions, mild | mdpi.comresearchgate.net |
| Trifluoroacetic Acid (TFA) | Ethanol | Green solvent, non-microwave instant heating | beilstein-journals.org |
Recent Advances in Metal-Free and Green Synthetic Protocols
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and highly efficient reactions. The synthesis of imidazo[1,2-a]pyridines has been a fertile ground for such innovations.
Building on the efficiency of the GBBR, numerous other one-pot multicomponent reactions have been developed, often under metal-free conditions. acs.orgresearchgate.net These reactions are prized for their high step- and atom-economy, reducing the need for intermediate purification steps and minimizing waste. mdpi.com For instance, a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes provides a direct route to various imidazo[1,2-a]pyridine derivatives. bio-conferences.org Metal-free protocols have also been established, such as an iodine-promoted reaction of 2-aminopyridines with acetophenones, which can be performed in micellar media or "on-water" under mild acidic conditions. nih.gov Another green approach utilizes graphene oxide to promote the condensation of 2-aminopyridines, acetophenones, and thiols to generate 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org
Microwave irradiation has emerged as a key technology in green chemistry, dramatically reducing reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. acs.orgresearchgate.net The synthesis of imidazo[1,2-a]pyridines has benefited significantly from this technology. The classical condensation of 2-aminopyridines with α-haloketones can be completed in as little as 60 seconds with excellent yields under microwave irradiation. researchgate.net This method is superior to conventional heating, offering an expeditious and efficient pathway. acs.org One-pot, multicomponent syntheses are also frequently accelerated by microwave heating. For example, 3-aminoimidazo[1,2-a]pyridines can be synthesized from 2-aminopyridine, an aldehyde, and trimethylsilylcyanide under microwave irradiation, catalyzed by scandium triflate. bio-conferences.org These rapid, efficient protocols are highly valuable for the rapid generation of compound libraries for screening purposes. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
| Reaction Type | Conventional Method | Microwave Method | Improvement | Reference |
| Condensation of 2-aminopyridine and phenacyl bromide | Reflux in ethanol, hours | H₂O-IPA, 5-8 minutes | Drastically reduced time, green solvent | acs.org |
| Condensation of N-phenacylpyridinium bromides | Not specified | Solvent-free, ammonium acetate | Excellent yields, solvent-free | organic-chemistry.org |
| Multicomponent synthesis (2-aminopyridine, aldehyde, TMSCN) | Not specified | Methanol, Sc(OTf)₃ | Rapid, efficient MCR | bio-conferences.org |
| Condensation of 2-aminopyridine and phenacyl bromides | Thermal/mechanical routes | Basic medium, 60 seconds | Higher yields, extremely fast | researchgate.net |
A paradigm shift in synthetic strategy involves the functionalization of a pre-existing heterocyclic core rather than its de novo construction. Transition-metal-catalyzed C-H activation has become a powerful and atom-economical tool for the direct installation of functional groups onto the imidazo[1,2-a]pyridine scaffold. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus the most common site for electrophilic and radical attack, making it a prime target for C-H functionalization. researchgate.net Various transition metals, including copper, palladium, rhodium, and nickel, have been employed to catalyze a wide range of transformations. nih.govresearchgate.netresearchgate.net These include C-H arylation, alkenylation, alkylation, amination, and thiolation, providing direct access to a vast array of complex derivatives. For example, copper-catalyzed aerobic oxidative coupling reactions and C-H/C-N bond annulations have been developed to build functionalized imidazo[1,2-a]pyridines. researchgate.net These modern methods represent the cutting edge of synthetic efficiency in this field. mdpi.com
Oxidative Cyclizations
Oxidative cyclization represents a powerful strategy for the synthesis of imidazo[1,2-a]pyridines, often lauded for its atom economy and the use of environmentally benign oxidants like air. researchgate.netorganic-chemistry.org These reactions typically involve the formation of C–N bonds through an oxidative process, leading to the fused heterocyclic system.
One notable approach is the copper-catalyzed aerobic dehydrogenative cyclization. A rapid and efficient method utilizes CuI as a catalyst and air as the oxidant to convert pyridines and ketone oxime esters into imidazo[1,2-a]pyridines. organic-chemistry.org This process is characterized by its short reaction times and tolerance for various functional groups. organic-chemistry.org Similarly, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been developed, which proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org
Silver-mediated oxidative cross-coupling/cyclization offers another route. This method facilitates a highly selective reaction between 2-aminopyridines and terminal alkynes. rsc.org A key advantage of this silver-mediated protocol is the avoidance of the common side reaction of terminal alkyne homocoupling, resulting in moderate to good yields of the desired imidazo[1,2-a]pyridine products. rsc.org
Furthermore, dual catalytic systems, such as a combination of flavin and iodine, can catalyze an aerobic oxidative C–N bond formation for the synthesis of these scaffolds. organic-chemistry.org Metal-free oxidative cyclizations have also been achieved using iodine as a catalyst, often in environmentally friendly media like water or under mechanochemical conditions. acs.org These reactions typically proceed through the formation of an imine, followed by tautomerization, intramolecular cyclization, and subsequent oxidative aromatization to yield the final product. acs.org
Specific Synthetic Routes for this compound
The synthesis of the specific analogue, this compound, often employs multicomponent reactions or one-pot procedures that offer efficiency and simplicity. nih.govtci-thaijo.org The most prevalent methods involve the condensation of a substituted 2-aminopyridine with an appropriate carbonyl compound. nih.gov
A widely used method is the reaction between 5-methyl-2-aminopyridine and an α-halocarbonyl compound, such as α-bromoacetophenone. nih.gov However, due to the lachrymatory nature and limited availability of α-haloketones, alternative one-pot syntheses have been developed. nih.gov One such solvent-free, one-pot method involves the reaction of acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and 5-methyl-2-aminopyridine in the presence of sodium carbonate. This approach generates the α-bromoacetophenone in situ, which then reacts with the aminopyridine to form the target compound in excellent yields. nih.gov
The following table summarizes a one-pot synthesis for this compound and a related analogue.
| Entry | Acetophenone | 2-Aminopyridine | Product | Yield (%) |
| 1 | Phenylacetophenone | 5-Methyl-2-aminopyridine | This compound | 85 |
| 2 | 4-Chlorophenylacetophenone | 5-Methyl-2-aminopyridine | 6-Methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 83 |
Data sourced from a study on one-pot synthesis using [Bmim]Br₃ under solvent-free conditions. nih.gov
Another improved one-pot method utilizes iodine to facilitate the reaction between acetophenones and 2-aminopyridines. tci-thaijo.org While traditional iodine-mediated methods suffered from high temperatures and difficult workups, the use of CsF-Celite in the post-treatment process has been shown to enhance the total yield and simplify the purification steps. tci-thaijo.org
Annulation Strategies
Annulation reactions provide a sophisticated means to construct polycyclic systems based on the imidazo[1,2-a]pyridine core. These strategies typically involve the formation of one or more new rings fused to the existing heterocyclic scaffold through C-H activation. rsc.orgacs.org
Rhodium(III)-catalyzed oxidative annulation of 2-phenylimidazo[1,2-a]pyridines with alkynes has been demonstrated as a versatile method. acs.org By controlling the reaction conditions, selective mono- or double C-H activation can be achieved. For instance, using AgOAc as an oxidant leads to a coupling that involves an initial nitrogen chelation-assisted C-H activation on the C-2 phenyl ring, followed by a "rollover" C-H activation to form naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine derivatives. acs.org
Metal-free annulation conditions have also been developed. A base-promoted protocol allows for the synthesis of benzo[a]imidazo[5,1,2-cd]indolizines from 2-arylimidazo[1,2-a]pyridines and benzyne (B1209423) precursors. This reaction proceeds through a double C(sp²)–H activation of the 2-phenylimidazo[1,2-a]pyridine (B181562) scaffold under basic conditions. rsc.org
Substitution Pattern Considerations (e.g., at C-2, C-3, C-6, C-8 positions)
The functionalization of the imidazo[1,2-a]pyridine ring at various positions is crucial for modulating its chemical and biological properties. The C-2, C-3, C-6, and C-8 positions are common sites for substitution.
C-2 Position : The substituent at the C-2 position is typically introduced by selecting the appropriate carbonyl compound in the initial cyclization reaction. For instance, using phenylacetophenone leads to a C-2 phenyl group. nih.gov
C-3 Position : The C-3 position is known to be a highly nucleophilic site, making it amenable to electrophilic substitution and C-H functionalization. researchgate.net For example, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ can achieve C-3 alkylation of 2-phenylimidazo[1,2-a]pyridines. mdpi.com This reaction allows for the introduction of complex substituents at this position with high yields. mdpi.com
C-6 and C-8 Positions : Substituents on the pyridine ring, such as at the C-6 and C-8 positions, are generally incorporated by starting with a pre-substituted 2-aminopyridine. For the synthesis of this compound, 5-methyl-2-aminopyridine is the key starting material. nih.gov The synthesis of various 6-substituted and 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridine derivatives has been reported, highlighting the importance of these positions for tuning the molecule's properties. nih.govsemanticscholar.org A common synthetic route to introduce functionality at the C-8 position involves the cyclization of 3-bromo-2-aminopyridine derivatives with ethyl bromopyruvate. semanticscholar.org
The following table illustrates the synthesis of various substituted imidazo[1,2-a]pyridines.
| Starting 2-Aminopyridine | Starting Ketone | Product |
| 5-Methyl-pyridin-2-amine | Acetophenone | This compound |
| 3-Bromo-5-methyl-pyridin-2-amine | Ethyl 3-bromopyruvate | Ethyl 8-bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylate |
| Pyridin-2-amine | 4-Bromoacetophenone | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine |
Data compiled from various synthetic reports. nih.govtci-thaijo.orgsemanticscholar.org
Yield Optimization and Scalability
Optimizing reaction yields and ensuring the scalability of synthetic routes are critical for the practical application of these compounds. icsr.in Research has focused on refining reaction conditions to maximize product formation and simplify purification.
The one-pot synthesis of this compound using [Bmim]Br₃ under solvent-free conditions reports high yields (up to 85%), which is advantageous for both efficiency and environmental considerations. nih.gov The procedure's simplicity, involving the mixing of reagents at room temperature, suggests good potential for scalability. nih.gov
Similarly, the use of CsF-Celite in iodine-mediated syntheses represents a significant process optimization. tci-thaijo.org It not only improves the yield but also simplifies the workup, a key factor in large-scale production. The reusability of CsF-Celite further enhances the method's cost-effectiveness and sustainability. tci-thaijo.org
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives, with Implications for 6 Methyl 2 Phenylimidazo 1,2 a Pyridine
Influence of Substituents on Biological Activity
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system. Key positions for substitution that have been extensively studied include C-2, C-3, C-6, C-7, and C-8.
The C-2 position of the imidazo[1,2-a]pyridine scaffold is a common site for substitution, and the presence of a phenyl group at this position is a hallmark of many biologically active derivatives. The 2-phenyl ring offers a versatile platform for introducing further substituents to fine-tune the pharmacological properties. A variety of substituents on the C-2 phenyl ring, including methyl, methoxyl, fluoro, chloro, bromo, trifluoromethyl, and methylsulfonyl groups, have been well-tolerated in synthetic schemes, leading to a diverse range of derivatives. mdpi.com
SAR studies have revealed that the nature of the substituent on the 2-phenyl ring can have a profound impact on activity. For example, in a series of anticonvulsant agents, compounds possessing a 4-fluorophenyl substituent at the C-2 position of the imidazo[1,2-a]pyridine ring displayed potent activity. nih.gov In another study on anticholinesterase potential, imidazo[1,2-a]pyridine derivatives with a phenyl side chain exhibited better butyrylcholinesterase (BChE) inhibition. nih.gov Specifically, a compound with a 3,4-dichlorophenyl side chain at C-2 was identified as a potent BChE inhibitor. nih.gov Conversely, the presence of an electron-donating methoxy (B1213986) group on the phenyl side chain resulted in inactivity towards BChE inhibition, highlighting the importance of electronic effects. nih.gov These findings underscore the critical role of the 2-phenyl group and its substitution pattern in directing the biological activity of imidazo[1,2-a]pyridine derivatives.
Beyond the C-2 and C-6 positions, the introduction of other functional groups such as halogens, amino, and carbonyl moieties at various positions of the imidazo[1,2-a]pyridine ring system has been extensively investigated to modulate biological activity.
Halogens: The introduction of halogen atoms, such as fluorine, chlorine, and bromine, can significantly influence the pharmacokinetic and pharmacodynamic properties of imidazo[1,2-a]pyridine derivatives. For instance, an 8-fluoroimidazo[1,2-a]pyridine (B164112) core has been utilized as a bioisosteric mimic of imidazo[1,2-a]pyrimidine (B1208166) to maintain the electron deficiency of the bicyclic ring, which is crucial for π-π stacking interactions with target proteins like c-Met. nih.gov In the development of antituberculosis agents, a 6-chloro substituent, in combination with a 2-ethyl group, resulted in a compound with significantly improved potency. rsc.org
Amino and Carbonyl Groups: The incorporation of amino and carbonyl functionalities has led to the development of potent imidazo[1,2-a]pyridine-based inhibitors. For example, imidazo[1,2-a]pyridine-3-carboxamides have been explored as potent antituberculosis agents. rsc.orgnih.gov The SAR studies of these carboxamides revealed that N-benzylcarboxamide showed potent activity, while other modifications to the amide functionality led to a loss of activity. rsc.org In another study, the introduction of polar substituents, including those with hydrogen bonding acceptor and/or donor properties, in the para position of the 2-phenyl ring led to high affinity for the peripheral benzodiazepine (B76468) receptor (PBR). researchgate.net
The following table summarizes the influence of various substituents on the biological activity of imidazo[1,2-a]pyridine derivatives:
| Position | Substituent | Biological Activity | Reference |
| C-6 | Methyl | Modulates overall pharmacological profile | rsc.org |
| C-2 | Phenyl | Common scaffold for active compounds | mdpi.com |
| C-2 Phenyl | 4-Fluoro | Potent anticonvulsant activity | nih.gov |
| C-2 Phenyl | 3,4-Dichloro | Potent BChE inhibition | nih.gov |
| C-2 Phenyl | Methoxy | Inactive towards BChE inhibition | nih.gov |
| C-8 | Fluoro | Mimics N-8 for c-Met inhibition | nih.gov |
| C-6 | Chloro | Improved antituberculosis potency | rsc.org |
| C-3 | Carboxamide | Potent antituberculosis activity | rsc.orgnih.gov |
Pharmacophore Identification and Design Principles
Pharmacophore modeling is a crucial aspect of modern drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For imidazo[1,2-a]pyridine derivatives, several key pharmacophoric features have been identified through extensive SAR studies.
A general pharmacophore model for many biologically active imidazo[1,2-a]pyridines includes:
Aromatic/Hydrophobic Regions: The fused bicyclic imidazo[1,2-a]pyridine core and the 2-phenyl ring often serve as key hydrophobic regions that engage in van der Waals and π-π stacking interactions with the target protein.
Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors. Additionally, substituents such as carbonyls and amino groups can provide crucial hydrogen bonding interactions.
Specific Substituent Patterns: The arrangement and electronic nature of substituents on the 2-phenyl ring and the imidazo[1,2-a]pyridine core are critical for defining the selectivity and potency for a particular biological target.
Design principles derived from these pharmacophore models often involve strategies such as bioisosteric replacement. For example, replacing a nitrogen atom at the 8-position with a C-F bond to create an 8-fluoroimidazo[1,2-a]pyridine core has been successfully employed to mimic the electrostatic properties and lipophilicity of the parent scaffold while improving drug-like properties. nih.gov The design of novel imidazo[1,2-a]pyridine derivatives often involves the hybridization of the core scaffold with other known pharmacophores to create hybrid molecules with enhanced or novel biological activities. nih.gov
Correlations Between Structural Modifications and Pharmacological Profiles
The structural modifications of the imidazo[1,2-a]pyridine scaffold have led to a wide array of pharmacological profiles, demonstrating the versatility of this heterocyclic system.
Anticonvulsant Activity: The introduction of specific pharmacophores onto the imidazo[1,2-a]pyridine backbone has yielded compounds with significant anticonvulsant properties. nih.gov A key structural feature for this activity appears to be the presence of a substituted phenyl ring at the C-2 position, with a 4-fluorophenyl group being particularly favorable. nih.gov
Antiulcer Activity: Imidazo[1,2-a]pyridines substituted at the 3-position have been investigated as potential antiulcer agents. nih.gov While significant antisecretory activity was not observed in some studies, several derivatives demonstrated good cytoprotective properties. nih.gov
Antitrypanosomal Activity: Modifications of the 6-methyl-2-phenylimidazo[1,2-a]pyridine core have been explored for their activity against Trypanosoma cruzi and Trypanosoma brucei. researchgate.net These studies highlight how subtle changes to the core structure can lead to improvements or loss of activity against different parasite species. researchgate.net
Anticholinesterase Activity: Imidazo[1,2-a]pyridine derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The nature of the substituent at the C-2 position and on the imidazo[1,2-a]pyridine ring itself plays a crucial role in determining the inhibitory potency and selectivity. nih.gov
The following table provides a correlation between structural modifications and observed pharmacological profiles:
| Structural Modification | Pharmacological Profile | Reference(s) |
| 2-(4-Fluorophenyl) substitution | Anticonvulsant | nih.gov |
| 3-Substitution | Antiulcer (cytoprotective) | nih.gov |
| Modifications to the core ring | Antitrypanosomal | researchgate.net |
| 2-Phenyl substitution with specific patterns | Anticholinesterase (BChE inhibition) | nih.gov |
| 6-Chloro-2-ethyl substitution | Antituberculosis | rsc.org |
| 8-Fluoro substitution | c-Met inhibition | nih.gov |
Computational Studies and in Silico Analysis
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in identifying potential biological targets and explaining observed biological activities. These investigations have explored interactions with various receptors and enzymes, revealing key structural features that govern binding. For instance, derivatives of this scaffold have been docked against targets such as the human microtubule affinity regulating kinase (MARK4), human ACE2, and the spike protein of SARS-CoV-2, demonstrating the versatility of this chemical core in drug design. nih.govnih.govmdpi.com
The imidazo[1,2-a]pyridine nucleus is a recognized scaffold for ligands targeting various receptors. Notably, extensive research has focused on its interaction with central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. nih.govresearchgate.net Studies on a series of 6-substituted 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have shown that the nature and position of substituents dramatically influence binding affinity and selectivity. nih.gov
For example, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with substitutions at the C-6 position have demonstrated high affinity and selectivity for either CBR or PBR. nih.gov The introduction of different groups at this position can modulate the electronic and steric properties of the ligand, thereby fine-tuning its interaction with the receptor's binding pocket. The ratio of IC50 values (CBR/PBR) for 6-substituted compounds was found to range significantly, indicating a strong structure-activity relationship. nih.gov Computational docking of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), with the human androgen receptor showed that it binds favorably within the ligand-binding domain, competing with the native ligand. nih.gov This highlights the potential for imidazo[1,2-a]pyridine-based structures to form specific and high-affinity interactions with receptor targets.
| Compound | Substituent at C-6 | IC50 CBR (nM) | IC50 PBR (nM) | Selectivity Ratio (IC50 CBR / IC50 PBR) |
|---|---|---|---|---|
| 7f | Cl | 2.1 | 14.3 | 0.15 |
| 7k | I | 1160 | 5.0 | 232 |
| 7m | CN | 1.5 | 4.7 | 0.32 |
The 6-Methyl-2-phenylimidazo[1,2-a]pyridine scaffold is a key component in the design of various enzyme inhibitors. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for developing potent and selective inhibitors for therapeutic intervention.
Derivatives have shown significant inhibitory activity against several key enzymes:
Phosphatidylinositol 3-kinase (PI3Kα): A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. The most potent compound identified, 13k, exhibited an IC50 value of 1.94 nM, suggesting it could be a lead compound for developing new anticancer agents that target the PI3K/AKT signaling pathway. nih.gov
Microtubule Affinity Regulating Kinase 4 (MARK4): Phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as inhibitors of MARK4, a protein implicated in cancer progression. nih.gov
Cytochrome P450 2A6 (CYP2A6): Pyridine-based compounds, including those with an imidazole (B134444) substituent, have been identified as promising inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine. oaepublish.com
Dihydrofolate Reductase (DHFR): Fused heterocyclic compounds based on the imidazo[1,2-a]pyridine core have been screened for their inhibitory effects on DHFR, an enzyme crucial for the survival of protozoan parasites like Leishmania donovani and Plasmodium falciparum. researchgate.net
| Enzyme Target | Compound Class/Derivative | Therapeutic Area | Reference |
|---|---|---|---|
| PI3Kα | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | Oncology | nih.gov |
| MARK4 | Phenothiazine-imidazo[1,2-a]pyridines | Oncology | nih.gov |
| CYP2A6 | Pyridine-imidazole derivatives | Metabolism | oaepublish.com |
| DHFR | 6,5-Fused heterocyclic derivatives | Infectious Diseases | researchgate.net |
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in characterizing the electronic structure and properties of the this compound scaffold. dergipark.org.trresearchgate.net These methods allow for the calculation of molecular geometries, electronic properties (such as chemical potential and global hardness), and spectroscopic features. dergipark.org.trnih.gov DFT has been successfully applied to numerous imidazo[1,2-a]pyridine derivatives to understand their stability, reactivity, and optical characteristics. dergipark.org.trresearchgate.net TD-DFT calculations are particularly useful for obtaining information about excited states and absorption properties, which is crucial for understanding the photophysical behavior of these molecules. dergipark.org.trrsc.org
Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity and kinetic stability of molecules. libretexts.orgpku.edu.cn The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations have been used to determine the energies of these orbitals and the resulting energy gap, providing insights into their electronic behavior and reactivity. nih.govdergipark.org.trnih.gov For example, in a study of the related anxiolytic drug Alpidem, the HOMO-LUMO gap was calculated to be 4.7951 eV (using the B3LYP method), indicating high chemical reactivity and biological activity. nih.gov
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| B3LYP/6-311G(d,p) | -6.4016 | -1.6065 | 4.7951 |
| B3PW91/6-311G(d,p) | -6.8662 | -0.8346 | 6.0316 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Typically, red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential) and are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral or zero potential. For imidazo[1,2-a]pyridine and its derivatives, MEP analysis helps identify the most reactive sites, such as the nitrogen atoms of the heterocyclic core, which often appear as electron-rich (red or yellow) regions, making them potential sites for hydrogen bonding and coordination. nih.govnih.gov
The 2-phenylimidazo[1,2-a]pyridine scaffold is known for its interesting photophysical properties, including strong fluorescence. researchgate.net Certain derivatives are capable of excited-state intramolecular proton transfer (ESIPT), which results in emission with a large Stokes shift—the difference between the maxima of the absorption and emission spectra. rsc.orgresearchgate.net While some derivatives exhibit weak emission in solution with low quantum yields (Φ ~ 0.01), they often display significantly stronger luminescence in the solid state. rsc.org
The emission color can be tuned from blue-green to red by introducing various aryl groups onto the HPIP core. rsc.org Furthermore, quaternization of naphthalene-fused imidazo[1,2-a]pyridines has been shown to produce salts with green emission, unexpectedly high quantum yields, and exceptionally large Stokes shifts. rsc.org These properties make them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes for bio-imaging. rsc.org
| Compound Type | Key Photophysical Feature | Potential Application | Reference |
|---|---|---|---|
| 2'-(hydroxyphenyl)imidazo[1,2-a]pyridines | Large Stokes shifts (ESIPT), solid-state luminescence | Luminescent materials | rsc.orgresearchgate.net |
| Naphthalene-fused imidazo[1,2-a]pyridinium salts | High quantum yields, very large Stokes shifts | Mitochondrial imaging | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for understanding which structural features are critical for a molecule's function. For the imidazo[1,2-a]pyridine class of compounds, both 2D and 3D-QSAR studies have been employed to elucidate the requirements for activities ranging from antimicrobial to enzyme inhibition. openpharmaceuticalsciencesjournal.commdpi.com
A typical 3D-QSAR study on imidazo[1,2-a]pyridine analogues involves generating models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provide a three-dimensional map of the physicochemical properties that influence biological activity. For instance, in studies on imidazo[1,2-a]pyridine-based inhibitors, CoMFA and CoMSIA contour maps have highlighted the importance of steric, electrostatic, and hydrophobic fields at specific positions on the molecule. nih.gov
Key findings from QSAR studies on the broader imidazo[1,2-a]pyridine class indicate that:
Hydrophobic and Aromatic Features: The presence of hydrophobic groups and aromatic rings is often crucial for activity. A pharmacophore model developed for antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues identified two hydrophobic and two aromatic ring features as essential for potency. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.net
Substituent Effects: The nature and position of substituents on the imidazo[1,2-a]pyridine core significantly impact activity. QSAR studies on acid pump antagonist derivatives showed that the hydrophobic constant of certain substituents, along with charge transfer within the molecule, are controlling factors for activity. nih.gov
Model Predictability: The developed QSAR models for this class of compounds have shown high statistical significance, with good correlation coefficients (R²) and cross-validation coefficients (Q²), indicating their robustness and predictive power for designing new, more potent analogues. openpharmaceuticalsciencesjournal.comnih.govnih.gov
For this compound specifically, these general QSAR findings suggest that the 2-phenyl group likely contributes to activity through hydrophobic and aromatic interactions, while the 6-methyl group's steric and electronic properties can modulate this activity and the molecule's selectivity for its target.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological target, typically a protein. irbbarcelona.org This method is often used to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-protein complex under physiological conditions. nih.govresearchgate.net
For various imidazo[1,2-a]pyridine derivatives, MD simulations have been performed to:
Confirm Binding Stability: After docking derivatives into the active site of a target protein, MD simulations are run to observe if the ligand remains stably bound in its predicted orientation. Studies on imidazo[1,2-a]pyridine analogues as antimycobacterial agents and protein kinase inhibitors have used MD simulations to confirm the stability of the docked complexes. nih.govresearchgate.net
Analyze Intermolecular Interactions: Simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the ligand-protein complex. irbbarcelona.org This information is crucial for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity.
Calculate Binding Free Energy: Techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach can be applied to MD simulation trajectories to calculate the binding free energy of a ligand to its receptor, providing a quantitative estimate of binding affinity that often correlates well with experimental data. nih.govresearchgate.net
These studies collectively indicate that the imidazo[1,2-a]pyridine scaffold can form stable and specific interactions within protein binding sites, supporting its role as a privileged structure in medicinal chemistry.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Drug-likeness Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools and drug-likeness filters provide an early assessment of these properties, helping to identify compounds with a higher probability of success in clinical trials. nih.govresearchgate.net Several studies on imidazo[1,2-a]pyridine derivatives have included such analyses. amazonaws.comnih.gov
Drug-likeness Predictions: Drug-likeness is often evaluated using rules of thumb, most notably Lipinski's Rule of Five. mdpi.comdrugbank.com This rule suggests that orally active drugs generally have:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Derivatives of the imidazo[1,2-a]pyridine scaffold are frequently reported to have favorable drug-like properties, often showing zero violations of Lipinski's rules. amazonaws.comnih.gov The physicochemical properties of the parent compound, this compound, align well with these guidelines.
ADMET Predictions: Computational tools like SwissADME and pkCSM are used to predict various ADMET properties. nih.gov For the imidazo[1,2-a]pyridine class, these predictions often indicate:
Absorption: High predicted gastrointestinal (GI) absorption. amazonaws.comnih.gov
Distribution: Good bioavailability and the ability to cross important biological barriers.
Metabolism: Prediction of interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
Toxicity: Low predicted toxicity, with compounds often predicted to be non-carcinogenic and non-cytotoxic. amazonaws.comnih.gov
The table below summarizes typical in silico predictions for a compound with the this compound structure, based on data from analogous compounds.
Table 1: Predicted Physicochemical and Drug-Likeness Properties
| Parameter | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Physicochemical Properties | ||
| Molecular Formula | C₁₄H₁₂N₂ | - |
| Molecular Weight | 208.26 g/mol | < 500 (Lipinski) |
| LogP (Lipophilicity) | ~3.5 - 3.8 | < 5 (Lipinski) |
| Topological Polar Surface Area (TPSA) | 17.3 Ų | < 140 Ų (Good bioavailability) |
| Number of Rotatable Bonds | 1 | ≤ 10 (Veber's Rule) |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | "Yes" (Good oral bioavailability) |
| Ghose Filter | No Violations | "Yes" |
| Veber's Rule | No Violations | "Yes" |
| Bioavailability Score | ~0.55 | A score of 0.55 or 0.56 is typical |
Table 2: Predicted ADMET Properties
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Absorption | ||
| GI Absorption | High | Well absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Capable of crossing into the central nervous system. |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells. |
| Distribution | ||
| Steady State Volume of Distribution (VDss) | Moderate to High | Indicates distribution into tissues. |
| Metabolism | ||
| CYP1A2 inhibitor | No | Unlikely to inhibit this key metabolic enzyme. |
| CYP2C19 inhibitor | No | Unlikely to inhibit this key metabolic enzyme. |
| CYP2C9 inhibitor | Yes/No (Variable) | Potential for inhibition needs further study. |
| CYP2D6 inhibitor | Yes | Likely to inhibit this key metabolic enzyme. |
| CYP3A4 inhibitor | No | Unlikely to inhibit this key metabolic enzyme. |
| Excretion | ||
| Total Clearance | Moderate | Reflects the rate of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | No | Low risk of liver damage. |
| Skin Sensitisation | No | Low risk of causing an allergic skin reaction. |
These in silico analyses suggest that this compound possesses a promising profile as a lead compound for drug development, characterized by good predicted oral bioavailability and a low potential for toxicity.
Preclinical Evaluation and Lead Optimization
In Vitro Biological Activity Assessments
Cell Line Studies (e.g., cancer cell lines, fungal strains, parasite strains)
Derivatives of the 6-methyl-2-phenylimidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of activity against various cell lines, including cancer cells and pathogenic organisms.
Anticancer Activity: A range of 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against the colon cancer cell lines HT-29 and Caco-2. nih.gov Similarly, novel imidazo[1,2-a]pyridine (B132010) hybrids have been evaluated for their cytotoxic potential against lung cancer (A549) and liver carcinoma (HepG2) cell lines. chemmethod.com For instance, hybrid compound HB9 showed a lower IC50 value (50.56 μM) against A549 cells than the standard chemotherapy drug Cisplatin (53.25 μM). chemmethod.com Another derivative, HB10, was more active against HepG2 cells (IC50 of 51.52 μM) compared to Cisplatin (54.81 μM). chemmethod.com
Other studies have explored derivatives against different cancer types. Selenylated imidazo[1,2-a]pyridines have been shown to reduce cell proliferation in chronic myeloid leukemia (K562) cells. mdpi.com Additionally, novel imidazo[1,2-a]pyridine compounds, such as IP-5 and IP-6, have demonstrated strong cytotoxic and anti-proliferative effects against the HCC1937 breast cancer cell line. waocp.org The mechanism of action in breast cancer cells for compound IP-5 was found to involve the induction of cell cycle arrest. waocp.org
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Cell Line | Cancer Type | Observed Activity | Reference |
|---|---|---|---|---|
| 6-Substituted Imidazo[1,2-a]pyridines | HT-29, Caco-2 | Colon Cancer | Excellent cytotoxic activity | nih.gov |
| Hybrid HB9 | A549 | Lung Cancer | IC50: 50.56 µM | chemmethod.com |
| Hybrid HB10 | HepG2 | Liver Carcinoma | IC50: 51.52 µM | chemmethod.com |
| Selenylated Derivatives | K562 | Chronic Myeloid Leukemia | Decreased cell proliferation | mdpi.com |
| IP-5, IP-6 | HCC1937 | Breast Cancer | Strong cytotoxic and anti-proliferative effects | waocp.org |
Antiparasitic and Antimicrobial Activity: The imidazo[1,2-a]pyridine scaffold is a cornerstone for developing anti-infective agents. researchgate.net Modifications of the this compound core have been assayed against protozoan parasites like Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (which causes Human African trypanosomiasis). researchgate.net For example, the parent compound showed an EC50 of 21.0 µM against T. cruzi, and strategic modifications led to derivatives with improved activity. researchgate.net This class of compounds has also been explored for activity against Leishmania species, the parasites responsible for leishmaniasis. mdpi.comnih.govresearchgate.net
Furthermore, the broader class of imidazo[1,2-a]pyridines has been investigated for activity against Mycobacterium tuberculosis, with some derivatives showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govrsc.org Derivatives of the related tetrahydroimidazo[1,2-a]pyridine scaffold have demonstrated very strong inhibitory activity against various pathogenic Candida species, with MIC values as low as 0.016 mg/mL. nih.gov
Antiparasitic Activity of this compound and Derivatives
| Compound/Derivative | Parasite Strain | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | T. cruzi | 21.0 | researchgate.net |
| 6-Methyl-2-(pyridin-3-yl)imidazo[1,2-a]pyridine | T. cruzi | 14.0 | researchgate.net |
| 6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | T. cruzi | 4.0 | researchgate.net |
Enzyme Assays
The biological activities of imidazo[1,2-a]pyridine derivatives are often linked to their ability to inhibit specific enzymes. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cancer cell signaling. nih.gov The most potent compound from this series, 13k, inhibited PI3Kα with an IC50 value of 1.94 nM. nih.gov
In the context of cancer, imidazo[1,2-a]pyridine-induced cell death in colon cancer lines is mediated by pathways involving the activation of caspase 3 and caspase 8. nih.gov For other derivatives, the mechanism of action involves targeting cyclooxygenase-2 (COX-2), a key enzyme in inflammation. rjpbr.com Several of these compounds exhibited potent and specific inhibitory effects on COX-2, with IC50 values as low as 0.05 µM. rjpbr.com The antitrypanosomal activity of some related heterocyclic compounds has been linked to the inhibition of dihydrofolate reductase (DHFR). researchgate.net
In Vivo Efficacy Studies
While in vitro data are extensive, specific in vivo efficacy studies for this compound are less commonly reported in the literature. However, studies on closely related derivatives provide insights into the potential of this scaffold. For instance, a potent COX-2 inhibitor based on the imidazo[1,2-a]pyridine core, compound 5j, showed notable in vivo analgesic activity in a writhing test, with an ED50 value of 12.38 mg/kg. rjpbr.com Another study on a potent PDGFR inhibitor, compound 28, demonstrated a dose-dependent effect in a pharmacokinetic-pharmacodynamic (PKPD) assay in mice bearing tumor xenografts. nih.gov A series of 2-phenylimidazo[1,2-a]pyridineacetamides were evaluated in vivo for their ability to stimulate the synthesis of neurosteroids, with several compounds markedly increasing their levels in the plasma and cerebral cortex of rats. nih.gov
Pharmacokinetic Profiling and Metabolic Stability
The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives are a critical area of optimization. Some compounds in this class have faced challenges with suboptimal plasma exposure due to high lipophilicity, leading to precipitation and extended absorption in the gut. rsc.org
In vitro microsomal stability assays are commonly used to predict in vivo metabolism. One study found that an imidazo[1,2-a]pyridine derivative showed a wide range of metabolic rates across species, with 79.9% metabolized in mouse microsomes compared to only 19.3% in rat microsomes. nih.gov Another derivative with good microsomal stability in both human (t1/2 = 83 min) and mouse (t1/2 = 63 min) models was identified, although its high lipophilicity still posed challenges for in vivo exposure. rsc.org
Medicinal chemistry efforts have focused on improving these properties. For example, the introduction of fluorine into a piperidine (B6355638) substituent of an imidazo[1,2-a]pyridine was shown to enhance metabolic stability and improve bioavailability by reducing P-glycoprotein (Pgp) mediated efflux. nih.gov Similarly, studies on related scaffolds have shown that increasing the number of nitrogen atoms in the bicyclic core can lead to better metabolic stability in human liver microsomes. acs.org Derivatives of the related compound IMPY have been shown to have high uptake in the mouse brain followed by fast clearance, a desirable pharmacokinetic profile for brain imaging agents. nih.gov
Toxicity Assessments
A key aspect of preclinical evaluation is determining the compound's safety profile. Studies on 6-substituted imidazo[1,2-a]pyridines found that while they were potent against colon cancer cells, they did not exhibit significant toxicity against white blood cells, suggesting a degree of selectivity. nih.gov Similarly, a study on tetrahydroimidazo[1,2-a]pyridine derivatives found a potent antifungal compound that showed no in vitro toxicity to six different mammalian cell lines at concentrations effective against Candida species, indicating its antifungal activity is selective. nih.gov
In silico predictive toxicity analysis of a selenylated imidazo[1,2-a]pyridine derivative indicated no mutagenic, carcinogenic, or irritability effects, though a potential negative effect on the reproductive system was flagged. mdpi.com While comprehensive toxicological data for the parent compound is not thoroughly investigated, related pyridine (B92270) compounds are known to be skin, eye, and mucous membrane irritants. epa.gov
Scaffold Hopping and Medicinal Chemistry Strategies for Optimization
The imidazo[1,2-a]pyridine core serves as a versatile template for optimization through medicinal chemistry strategies, including scaffold hopping. x-mol.net Scaffold hopping involves replacing the central core of a molecule with a chemically different one while maintaining its biological activity, often to improve properties like solubility, metabolic stability, or to escape patent-protected chemical space. nih.gov
One key challenge with the imidazo[1,2-a]pyridine scaffold can be metabolic stability. rsc.org A successful strategy to overcome this involves modifying substituents to block sites of metabolism. For example, fluorination of a piperidine ring on an imidazo[1,2-a]pyridine derivative was used to enhance metabolic stability and bioavailability. nih.gov
More extensive changes involve altering the core itself. Computational approaches using 3D shape and electrostatic similarity have been used to replace a triazolopyridine core with an imidazo[1,2-a]pyrazin-8-one scaffold, which resulted in a new series of compounds with encouraging biological activity and more balanced in vitro clearance. acs.org In another example, an extensive scaffold-hopping exercise was used to optimize a series of proteasome inhibitors for leishmaniasis, where the imidazo[1,2-a]pyrimidine (B1208166) scaffold was systematically altered to improve aqueous solubility and metabolic stability. dundee.ac.uk These strategies demonstrate the power of medicinal chemistry to refine the promising biological activity of the core this compound scaffold into viable clinical candidates. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency
The synthesis of imidazo[1,2-a]pyridines is evolving towards greener and more efficient protocols. A significant advancement has been the development of catalyst- and solvent-free methods, which achieve good to excellent yields by simply condensing α-haloketones with 2-aminopyridines under mild heating. scielo.brscielo.brresearchgate.net This approach aligns with the principles of green chemistry by eliminating the need for potentially harmful organic solvents and metal catalysts. scielo.br
Further innovations include ultrasound-assisted C-H functionalization for the iodination of the imidazo[1,2-a]pyridine (B132010) core. acs.orgnih.gov This technique offers a green and effective method for creating functionalized derivatives that can serve as versatile intermediates for further chemical modifications. acs.org Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate condensation reactions, drastically reducing reaction times compared to conventional methods. Other modern synthetic strategies being explored include:
An I2/TBHP-promoted multi-pathway domino strategy that allows for the synthesis from simple ethylbenzenes via multiple C-H functionalizations. rsc.org
Electro-oxidative ring-opening reactions that provide a mild and sustainable method for creating N-(pyridin-2-yl)amide derivatives without external chemical oxidants. thieme-connect.com
Palladium-catalyzed decarboxylative alkenylation for C-H functionalization, expanding the toolkit for modifying the core structure. thieme-connect.com
Boron trichloride (B1173362) (BCl3)-mediated reactions for forming C-N, C-S, and C-O bonds at the C3-methylene position, enabling the synthesis of a wide variety of derivatives. acs.orgnih.gov
Future efforts will likely focus on refining these sustainable methods, exploring flow chemistry for continuous manufacturing, and utilizing biocatalysis to achieve even greater efficiency and environmental compatibility.
Table 1: Comparison of Modern Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Catalyst- & Solvent-Free Condensation | Neat reaction of 2-aminopyridine (B139424) with α-haloketones at 60 °C. | High efficiency, simple procedure, environmentally friendly. | scielo.brscielo.brresearchgate.net |
| Ultrasound-Assisted Iodination | C-H functionalization using tert-Butyl hydroperoxide (TBHP) as an oxidant. | Green methodology, rapid reaction times, high yields. | acs.orgnih.gov |
| I2/TBHP-Promoted Domino Synthesis | One-pot reaction from ethylarenes involving multiple C-H functionalizations. | High atom economy, use of readily available starting materials. | rsc.org |
| Electrochemical Ring Opening | Electro-oxidative cleavage of C-C and C-N bonds. | Mild conditions, avoids external chemical oxidants, scalable. | thieme-connect.com |
| Microwave-Assisted Synthesis (MAOS) | Accelerated condensation of 2-aminopyridines and ethyl 2-halogenated acetoacetates. | Significantly reduced reaction times, improved yields. |
Exploration of New Biological Targets and Mechanisms
While the anticancer properties of the imidazo[1,2-a]pyridine scaffold are well-recognized, ongoing research is uncovering more specific and novel biological targets. Derivatives of 6-Methyl-2-phenylimidazo[1,2-a]pyridine are being investigated for their ability to interact with specific players in oncogenic pathways, moving beyond general cytotoxicity. smolecule.com
A key emerging area is the development of compounds that can modulate protein-protein interactions. For instance, a derivative known as X15695 has been shown to disrupt the interaction between mortalin and the tumor suppressor protein p53. epo.org This disruption reactivates p53, leading to the inhibition of cancer cell cycle progression and the induction of apoptosis. epo.org This dual-action mechanism highlights the potential for creating highly specific and potent anticancer agents.
Another critical frontier is the targeting of metabolic pathways essential for pathogen survival. Research has identified that imidazo[1,2-a]pyridine ethers and squaramides can act as potent inhibitors of mycobacterial ATP synthesis, a crucial pathway for Mycobacterium tuberculosis. researchgate.net The discovery that these compounds have a different binding site on the ATP synthase enzyme than existing drugs like bedaquiline (B32110) opens up new avenues for treating multidrug-resistant tuberculosis. researchgate.net
Future research will likely involve proteomic and transcriptomic studies to identify additional novel targets and to fully elucidate the downstream effects of compounds like this compound on cellular signaling cascades.
Combination Therapies and Multitargeting Approaches
The complexity of diseases like cancer often necessitates therapeutic strategies that go beyond a single agent. The future of this compound in oncology may lie in its use as part of combination therapies. Patent filings suggest its potential for administration alongside standard treatments like radiation therapy and chemotherapy, with specific chemotherapeutic agents such as doxorubicin, paclitaxel, and docetaxel (B913) being considered. epo.org Such combinations could lead to synergistic effects, allowing for lower doses of cytotoxic agents and potentially reducing side effects.
Furthermore, the inherent versatility of the imidazo[1,2-a]pyridine scaffold allows for the design of single molecules that can hit multiple biological targets simultaneously. The compound X15695 exemplifies this multitargeting approach; it not only reactivates p53 by disrupting the mortalin/p53 complex but also functions as a Selective Estrogen Receptor Degrader (SERD). epo.org This dual functionality makes it a particularly promising candidate for treating hormone receptor-positive cancers. The ability of a single compound to modulate multiple oncogenic pathways represents a powerful strategy to overcome drug resistance and improve therapeutic outcomes. epo.org
Applications in Materials Science (e.g., bioimaging, chemosensors, optoelectronic devices)
Beyond medicine, the unique photophysical properties of the 2-phenylimidazo[1,2-a]pyridine (B181562) core are attracting interest in materials science. These compounds often exhibit fluorescence, a property that can be harnessed for various applications. scielo.br
In the realm of bioimaging , derivatives are being explored as fluorescent probes for visualizing biological structures and processes. For example, specific imidazo[1,2-a]pyridine derivatives have been developed as high-affinity ligands for the dopamine (B1211576) D3 receptor, with their fluorescence enabling potential use in receptor imaging. scielo.br The ability to synthesize large, diverse libraries of these compounds through multicomponent reactions presents a unique opportunity to screen for new fluorophores with tailored properties for specific bio-imaging tasks. researchgate.net
As chemosensors , the imidazo[1,2-a]pyridine scaffold can be functionalized to selectively bind with specific ions or molecules, leading to a detectable change in its optical properties. Research on related structures, such as quinoline-conjugated imidazopyridines, has demonstrated their potential as highly selective fluoride (B91410) sensors. researchgate.net This suggests that this compound could serve as a foundational structure for developing new sensors for environmental monitoring or clinical diagnostics.
While less explored, the potential for application in optoelectronic devices exists, given the tunable electronic properties of the heterocyclic system. Future work could investigate their use as organic light-emitting diodes (OLEDs) or in other semiconductor applications.
Further Computational and Theoretical Investigations
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound and its analogues, theoretical investigations are providing deep insights into their structure-activity relationships.
Density Functional Theory (DFT) calculations have been used to analyze the electronic structure of these compounds, helping to explain how structural modifications influence their stability and reactivity. researchgate.net Such studies can predict the impact of different substituents on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, which is crucial for understanding its electronic properties and potential interactions with biological targets. researchgate.net
Molecular dynamics simulations and crystallographic studies are also being used to understand how these molecules pack in a solid state and interact with target proteins. These computational approaches can guide the rational design of new derivatives with improved solubility, stability, and binding affinity, thereby reducing the time and cost associated with experimental screening. researchgate.net Future computational work will likely focus on more complex modeling, such as predicting metabolic pathways, off-target effects, and mechanisms of drug resistance.
Clinical Translation Potential
The ultimate goal for any therapeutic compound is successful clinical translation. While this compound itself is not yet in human clinical trials, several of its derivatives have shown significant promise in preclinical models, a critical step on the path to clinical use.
Derivatives have demonstrated efficacy in mouse models of both cancer and tuberculosis. epo.orgresearchgate.net For example, the multitargeting compound X15695 has been shown to work orally in mouse tumor xenograft studies, a key indicator of its potential for development as a convenient oral medication for cancer patients. epo.org Similarly, squaramide derivatives of the core structure have proven effective in a mouse model of tuberculosis infection. researchgate.net Anti-inflammatory and analgesic activities have also been documented for carboxylic acid derivatives of the scaffold, with reduced gastrointestinal side effects compared to other agents. researchgate.net
These successful preclinical studies provide a strong rationale for advancing these compounds into the next phase of development, which would involve more extensive toxicology and safety pharmacology studies, ultimately leading to Investigational New Drug (IND) applications and the initiation of Phase I clinical trials.
Table 2: Summary of Preclinical Evidence for Imidazo[1,2-a]pyridine Derivatives
| Derivative Type | Therapeutic Area | Model | Key Finding | Reference |
|---|---|---|---|---|
| X15695 | Oncology | Mouse tumor xenograft | Orally active, inhibits tumor growth. | epo.org |
| Squaramide (SQA) derivatives | Infectious Disease | Mouse model of tuberculosis | Efficacious in reducing bacterial load. | researchgate.net |
| Carboxylic acid derivatives | Anti-inflammatory | Animal assays | Potent anti-inflammatory and analgesic effects with reduced ulcerogenicity. | researchgate.net |
Q & A
Q. What are the standard synthetic routes for 6-methyl-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions or iodine-catalyzed cyclization. For example:
- Iodine-catalyzed method : Reacting 2-phenoxyacetophenone with elemental iodine under mild conditions (60–80°C) yields imidazo[1,2-a]pyridine derivatives, including 6-methyl-2-phenyl variants. This method avoids toxic catalysts and achieves moderate yields (45–60%) .
- Multicomponent approach : Using lignin-derived β-O-4 segments as substrates, this one-pot method produces substituted imidazo[1,2-a]pyridines. Substituent positions (6-methyl vs. 7-methyl) depend on reactant ratios and temperature gradients (80–120°C) .
- Green synthesis : Solvent-free microwave-assisted reactions reduce reaction times (≤30 mins) and improve atom economy, though yields vary (50–75%) depending on substituent steric effects .
Q. How do NMR spectroscopic data aid in structural confirmation of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for distinguishing regioisomers (e.g., 6-methyl vs. 7-methyl). Key features include:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anti-inflammatory applications?
- Methodological Answer : Key SAR insights include:
- Methyl substitution : The 6-methyl group enhances metabolic stability compared to 7- or 8-methyl analogs, as shown in pharmacokinetic studies of COX-2 inhibitors .
- Phenyl ring modifications : Electron-withdrawing groups (e.g., 4-Cl) improve binding affinity to inflammatory targets (IC₅₀ < 1 µM), while bulky substituents reduce bioavailability .
- Heterocyclic fusion : Fusion with pyrimidine (e.g., imidazo[1,2-a]pyrimidine) introduces anti-fibrotic activity but increases synthetic complexity .
Experimental Design : Test analogs in LPS-induced macrophage models, measuring TNF-α/IL-6 suppression. Prioritize compounds with ClogP < 3.5 and topological polar surface area (TPSA) < 80 Ų for blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., RAW264.7 macrophages) and LPS concentrations (1 µg/mL) for anti-inflammatory comparisons .
- Counter-screening : Test compounds against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
- Metabolite profiling : LC-MS/MS analysis identifies active metabolites that may contribute to observed effects .
Example: A derivative reported as both anxiolytic (via GABA modulation) and COX-2 inhibitory was found to metabolize into distinct active species in liver microsomes .
Q. How can computational methods optimize the synthesis of this compound for large-scale production?
- Methodological Answer :
- DFT calculations : Predict transition states for iodine-catalyzed cyclization to optimize catalyst loading (5–10 mol% iodine) and solvent polarity (THF > DCM) .
- Process intensification : Flow chemistry reduces reaction time (from 12 hrs to 2 hrs) by maintaining precise temperature control (70±2°C) and minimizing side-product formation .
- Waste reduction : Solvent recycling (e.g., ethanol/water mixtures) improves eco-efficiency scores by 30% in green metrics analyses .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the anticancer activity of this compound derivatives?
- Methodological Answer : Discrepancies stem from:
- Cell line specificity : Derivatives show IC₅₀ = 2–10 µM in HeLa (cervical cancer) but are inactive in MCF-7 (breast cancer) due to differential expression of ABC transporters .
- Apoptosis vs. necrosis : Fluorescence-activated cell sorting (FACS) with Annexin V/PI staining clarifies the dominant mechanism. For example, 6-methyl derivatives induce caspase-3-mediated apoptosis in >60% of treated cells, while 8-methyl analogs trigger necrosis .
- Redox interference : Antioxidant assays (e.g., DPPH) confirm whether ROS generation is a primary anticancer mechanism or an artifact .
Tables for Key Findings
Table 1 : Comparative Synthetic Methods for this compound
Table 2 : Biological Activities of Structural Analogs
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
